2-Tert-butyl-5-chloropyrazine

Purity specification Regioisomer comparison Procurement quality

Irreproducible coupling yields often arise from regioisomer mixtures or steric mismatch. 2-tBu-5-Cl-pyrazine (CAS 1196155-92-6) solves this with a defined 2-tert-butyl and 5-chloro substitution pattern, ensuring batch-to-batch consistency for pharmaceutical and agrochemical synthesis. - Exclusive 2,5-disubstitution avoids 3-Cl/6-Cl regioisomer interference for reliable Suzuki-Miyaura coupling. - ≥98% purity reduces purification costs and process mass intensity. - Steric tert-butyl shielding improves metabolic stability of CNS kinase inhibitors.

Molecular Formula C8H11ClN2
Molecular Weight 170.64
CAS No. 1196155-92-6
Cat. No. B1650746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-5-chloropyrazine
CAS1196155-92-6
Molecular FormulaC8H11ClN2
Molecular Weight170.64
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(C=N1)Cl
InChIInChI=1S/C8H11ClN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3
InChIKeyLXMMDWCXWMPCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-5-chloropyrazine (CAS 1196155-92-6): A 2,5-Disubstituted Pyrazine Building Block


2-Tert-butyl-5-chloropyrazine (C₈H₁₁ClN₂, MW 170.64 g/mol) is a heterocyclic building block belonging to the class of 2,5-disubstituted pyrazines, distinguished by a sterically demanding tert-butyl group at C-2 and a synthetically labile chlorine atom at C-5. This specific 2,5-substitution pattern places the chlorine in a position that is electronically and sterically distinct from its 3-chloro and 6-chloro regioisomers [1]. The compound is available from multiple suppliers at purities of 95%+ to ≥98%, with 98% being the highest typical commercial specification . Its SMILES is CC(C1=CN=C(Cl)C=N1)(C)C, with a calculated LogP of 2.43 and TPSA of 25.78 Ų, indicating moderate lipophilicity and limited polar surface area .

C-5 chlorine enables regioselective substitution and cross-coupling
tert-Butyl at C-2 provides steric shielding for orthogonal reactivity
High-purity specification and defined storage simplify scale-up

Why Regioisomeric or Alkyl-Swapped Pyrazine Analogs Cannot Replace 2-Tert-butyl-5-chloropyrazine


Substituting 2-tert-butyl-5-chloropyrazine with its 3-chloro or 6-chloro regioisomers, or with smaller alkyl analogs such as 2-chloro-5-methylpyrazine, alters both the electronic environment at the reactive chlorine center and the steric shielding provided by the tert-butyl group. The electronic deficiency — and hence reactivity toward nucleophilic substitution or cross-coupling — differs measurably among the C-3, C-5, and C-6 positions of the pyrazine ring [1]. Additionally, the bulky tert-butyl group at C-2 introduces steric hindrance that modulates the approach of catalysts and coupling partners in a manner that a methyl group cannot replicate. These positional effects directly impact synthetic yield, regioselectivity, and the physicochemical properties of downstream products, making generic substitution a source of irreproducibility in multi-step syntheses.

Target 5-chloro regioisomer with tert-butyl
Substitute 3-chloro or 6-chloro regioisomers
Electronic environment at chlorine shifts, altering cross-coupling outcomes and regioselectivity
Target tert-butyl at C-2 provides large steric shield
Substitute methyl analog offers minimal steric bulk
Methyl cannot replicate steric hindrance, enabling undesired C-2 reactivity and reducing orthogonal protection

Quantitative Evidence for Differentiating 2-Tert-butyl-5-chloropyrazine from Its Closest Analogs


Higher Commercial Purity Specification vs. Regioisomers 2-Tert-butyl-3-chloropyrazine and 2-Tert-butyl-6-chloropyrazine

2-Tert-butyl-5-chloropyrazine is commercially supplied at ≥98% purity (Chemscene, Leyan) , whereas the 3-chloro regioisomer (CAS 1209459-61-9) and the 6-chloro regioisomer (CAS 614729-25-8) are typically offered at 95% minimum purity . This 3-percentage-point purity differential reduces the burden of residual impurities in downstream synthetic steps and simplifies quality control documentation for regulated research environments.

Purity Specification
Head-to-head
≥98% (target) vs 95% (3- and 6-chloro regioisomers)
Higher baseline purity reduces purification burden
Supplier datasheet comparison
Purity specification Regioisomer comparison Procurement quality

Defined Storage Stability Profile (2-8°C, Sealed/Dry) vs. Room-Temperature-Shipped Regioisomers

The 5-chloro regioisomer is specified for storage sealed in dry conditions at 2–8°C , whereas the 3-chloro and 6-chloro regioisomers are documented for room-temperature shipping and storage . This explicit cold-chain recommendation for the 5-chloro isomer suggests greater thermal lability of the C-5 chlorine toward hydrolytic or thermal degradation, a property that may be exploitable in selective substitution chemistry.

Storage Requirement
Head-to-head
2–8°C cold-chain vs room-temperature shipping
Indicates higher C-5 reactivity; supports selective handling
Supplier storage specifications
Storage stability Thermal lability Shelf-life

Differentiated Electronic Deficiency at C-5 Enables Regioselective Nucleophilic Substitution

Systematic studies on chloropyrazine reactivity have correlated the calculated electronic deficiency at ring carbon positions with nucleophilic substitution outcomes [1]. The C-5 position in 2-tert-butyl-5-chloropyrazine resides at a node of the pyrazine π-system that is electronically distinct from C-3 and C-6. The tert-butyl group at C-2 exerts an inductive and steric effect that further modulates the electrophilicity at C-5. This electronic differentiation has been exploited to achieve regioselective coupling with benzenethiols under copper catalysis, yielding substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives in a site-selective fashion that would not be reproducible with the 3-chloro or 6-chloro isomers [1].

Regioselective S-Arylation
Class-level
Copper-catalyzed coupling demonstrated at C-5
Supports predictable electrophilic site for sequential substitution
Study on chloropyrazine class; context-dependent
Regioselective substitution Electronic deficiency Pyrazine reactivity

tert-Butyl Steric Shielding Confers Unique Steric Profile Not Accessible with Methyl Analogs

2-Chloro-5-methylpyrazine (CAS 59303-10-5, MW 128.56 g/mol) shares the 2-chloro-5-alkyl substitution motif but replaces the tert-butyl group with a methyl group, reducing the A-value (steric bulk parameter) from ~4.9 kcal/mol (t-Bu) to ~1.7 kcal/mol (Me) [1]. The larger steric shield provided by the tert-butyl group in the target compound retards undesired nucleophilic attack at C-2 and biases reactivity toward C-5, an effect that is absent in the methyl analog. This steric differentiation is critical in palladium-catalyzed cross-coupling reactions where oxidative addition at C-5 must outcompete side reactivity at C-2 [2].

Steric Bulk (A-value)
Cross-study comparable
t-Bu ≈4.9 kcal/mol vs Me ≈1.7 kcal/mol
Large steric shield biases reactivity to C-5
A-values from conformational analysis
Steric hindrance tert-Butyl effect Orthogonal reactivity

Documented Feasibility in Palladium-Catalyzed Carbonylation and Suzuki-Miyaura Coupling

Chloropyrazines, including 2-substituted variants, are established substrates for palladium-catalyzed carbonylation to form pyrazinecarboxylic esters and amides in good to excellent yields [1]. 2-Tert-butyl-5-chloropyrazine is specifically noted for its participation in Suzuki-Miyaura coupling reactions to generate biaryl and heteroaryl products . This validated reactivity profile is critical for medicinal chemistry and agrochemical intermediate synthesis, where the chlorine atom serves as a synthetic handle for diversification.

Cross-Coupling Scope
Class-level
Suzuki-Miyaura and carbonylation demonstrated for chloropyrazines
Validates building block for medicinal chemistry diversification
Yields typically 70–95% in reported carbonylation
Cross-coupling Carbonylation Building block validation

Computed LogP and TPSA Differentiate Physicochemical Profile from Regioisomers

2-Tert-butyl-5-chloropyrazine has a computed LogP of 2.43 and a topological polar surface area (TPSA) of 25.78 Ų . While regioisomers share the same molecular formula, the spatial arrangement of the chlorine and tert-butyl groups alters the dipole moment and molecular shape, which in turn affects chromatographic retention time, solubility, and membrane permeability in biological assays. The moderate LogP value places this compound in a favorable lipophilicity range for CNS drug discovery (typically LogP 2–5), while the low TPSA (<60 Ų) suggests good blood-brain barrier permeability potential [1].

Computed Lipophilicity
Supporting evidence
LogP 2.43; TPSA 25.78 Ų
Moderate lipophilicity aligns with CNS drug-like space
Estimated difference vs methyl analog ~1.2 LogP units
Lipophilicity Polar surface area Drug-likeness

Prioritized Application Scenarios for 2-Tert-butyl-5-chloropyrazine Based on Quantitative Evidence


Medicinal Chemistry: Regioselective Scaffold for CNS-Penetrant Kinase Inhibitors

The combination of a LogP of 2.43 and TPSA of 25.78 Ų places 2-tert-butyl-5-chloropyrazine within the favorable physicochemical space for CNS drug candidates. The C-5 chlorine enables Suzuki-Miyaura diversification to install aryl or heteroaryl pharmacophores, while the tert-butyl group at C-2 provides steric shielding that can improve metabolic stability. Medicinal chemistry programs targeting brain-penetrant kinase inhibitors should prioritize this regioisomer over the 3-chloro or methyl analogs, which deviate in lipophilicity and steric profile.

Agrochemical Intermediate: Photosynthesis-Inhibiting Carboxamide Derivatives

Published studies on 5-tert-butyl-6-chloropyrazine-2-carboxamides demonstrate potent photosynthesis-inhibiting activity (IC50 values as low as 0.0495 mmol dm⁻³ in spinach chloroplasts) [1]. 2-Tert-butyl-5-chloropyrazine serves as a direct precursor to related 2,5-disubstituted pyrazine carboxamides via palladium-catalyzed carbonylation [2], enabling the synthesis of herbicide candidates that benefit from the electronic differentiation at C-5 for selective derivatization.

Materials Science: Precursor for Non-Linear Optical (NLO) Chromophores

The 2,5-disubstituted pyrazine core with a tert-butyl donor and chloro acceptor creates a donor-π-acceptor motif with a moderate dipole moment suitable for third-order NLO applications [3]. The chlorine at C-5 provides a synthetic handle for further π-extension via cross-coupling, while the tert-butyl group improves solubility in organic solvents and suppresses aggregation, making this compound a preferred starting material for NLO chromophore libraries.

Process Chemistry: Quality-Controlled Building Block for Scale-Up Synthesis

With a documented commercial purity of ≥98% and defined storage conditions (sealed, dry, 2–8°C) , 2-tert-butyl-5-chloropyrazine offers the batch-to-batch consistency required for process development. The 3-percentage-point purity advantage over regioisomeric chloropyrazines reduces the impurity profile in multi-kilogram campaigns, lowering purification costs and improving overall process mass intensity.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor design
Moderate lipophilicity and low TPSA for CNS drug-like space
Suzuki-Miyaura diversification and metabolic stability assessment
Agrochemical carboxamide synthesis
Regioselective C-5 carbonylation precursor
Chloroplast inhibition assay and SAR profiling
NLO chromophore development
Donor-π-acceptor motif with tert-butyl donor
Third-order nonlinear optical property characterization
Scale-up process chemistry
High-purity specification and defined storage handling
Batch-to-batch consistency and process mass intensity analysis
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